molecular formula C11H10O4 B1581684 2-(Phenylmethylene)butanedioic acid CAS No. 5653-88-3

2-(Phenylmethylene)butanedioic acid

Cat. No. B1581684
CAS RN: 5653-88-3
M. Wt: 206.19 g/mol
InChI Key: KYILORDWJFEQBS-RMKNXTFCSA-N
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Description

2-(Phenylmethylene)butanedioic acid, also known as benzylidenesuccinic acid, is an organic compound. It has a CAS Number of 5653-88-3 and a molecular weight of 206.2 . The IUPAC name for this compound is (2Z)-2-benzylidenebutanedioic acid .


Molecular Structure Analysis

The molecular formula of 2-(Phenylmethylene)butanedioic acid is C11H10O4 . The InChI code for this compound is 1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- .


Physical And Chemical Properties Analysis

2-(Phenylmethylene)butanedioic acid is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the supplier .

Mechanism of Action

Target of Action

It has been suggested that the compound may have hypoglycemic activity , indicating potential targets within glucose regulation pathways.

Mode of Action

Its potential hypoglycemic activity suggests that it may interact with targets involved in glucose metabolism

Biochemical Pathways

Given its potential hypoglycemic activity, it may influence pathways related to glucose metabolism . More research is needed to identify the specific pathways and their downstream effects.

Pharmacokinetics

Its chemical properties such as melting point, boiling point, and density have been reported These properties can influence its bioavailability and pharmacokinetics

Result of Action

Its potential hypoglycemic activity suggests it may have effects on glucose levels within cells

properties

IUPAC Name

2-benzylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYILORDWJFEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963573
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid, (phenylmethylene)-

CAS RN

46427-07-0
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

700 mmol of dimethyl succinate and then 20 ml of methanol are added to 290 mmol of sodium methylate dissolved in 80 ml of methanol. The mixture is brought to reflux, and 236 mmol of benzaldehyde are slowly added, followed by 20 ml of methanol. The mixture is maintained at reflux, with stirring, for one hour, and then 100 ml of methanol are distilled off. 120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture. The removal of the methanol by distillation is continued. The residue is diluted with 150 ml of water. After the addition of dichloromethane, the diacid is precipitated by the slow addition of 12N hydrochloric acid. The diacid is filtered and washed with dicliloromethane and then with water. Drying yields the expected product.
Quantity
700 mmol
Type
reactant
Reaction Step One
Quantity
290 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?

A: Asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.

Q2: What structural modifications of 2-benzylidenesuccinic acid have been explored for potential insulinotropic activity?

A: Researchers investigated the synthesis and insulinotropic activity of various 2-benzylidenesuccinic acid derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.

Q3: What analytical techniques were used to confirm the structure of synthesized 2-benzylidenesuccinic acid derivatives?

A: The synthesized 2-benzylidenesuccinic acid derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.

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